Erythramine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Erythramine is a natural product found in Erythrina americana, Erythrina sandwicensis, and other organisms with data available.

Scientific Research Applications

Pharmacological Actions

- Curare-Like Action : Erythramine, among other alkaloids from the Erythrina genus, exhibits curare-like action. It is more potent in combined and liberated forms than in free form. Intravenous injections of these alkaloids can depress blood pressure and lower heart rate significantly (Unna & Greslin, 1944).

Synthesis and Chemical Properties

- Chemical Synthesis : The enantioselective total syntheses of ent-Erythramine have been achieved, showcasing its potential for scientific study and application. This process involves key steps like Suzuki-Miyaura cross-coupling and radical-addition/elimination reactions (Stanislawski, Willis, & Banwell, 2007).

Biological and Pharmacological Activities

Anti-Inflammatory and Antipyretic Effects : Related to Erythrina genus, plants like Erythraea centaurium, which contain erythramine, have shown anti-inflammatory and antipyretic activities in animal models (Berkan, Ustünes, Lermioǧlu, & Ozer, 1991).

Biosynthesis Insights : Studies have detailed the structure and biosynthesis of Erythrina alkaloids, including erythramine. These findings contribute to understanding the chemical pathways and biological origins of these compounds (Barton et al., 1968).

Ethnomedicinal Applications : Erythramine-related plant Centaurium erythraea is used in folk medicine for various disorders, with its extracts exhibiting properties like antibacterial, antioxidant, anticancer, and anti-inflammatory effects (El Menyiy et al., 2021).

Medical and Therapeutic Research

Antibiotic Production : Research on erythromycin production by microorganisms like Saccharopolyspora erythraea includes insights that could potentially be applied to the study and manipulation of erythramine for medical purposes (Oliynyk et al., 2007).

Metabolism and Pharmacokinetics : Studies have examined the pharmacokinetic properties of erythraline (closely related to erythramine) in rats, contributing to a deeper understanding of its behavior in biological systems (Demarque et al., 2019).

Extraction and Characterization : Extraction optimization studies for alkaloids from Erythrina verna, which includes erythramine, have been conducted to improve analytical methods and standardize herbal products (Rambo et al., 2019).

Genetic Modulation in Antibiotic Production : Genetic engineering studies on Saccharopolyspora erythraea, aimed at improving erythromycin production, provide a model for potential genetic modulation studies involving erythramine (Chen et al., 2008).

Antioxidant Properties : Alkaloids from Erythrina lysistemon, including erythramine, have been isolated and shown to possess antioxidant properties, indicating potential therapeutic applications (Juma & Majinda, 2004).

Inhibition of Toll-like Receptor Signaling : Erythraline, a compound related to erythramine, has been found to inhibit the Toll-like receptor signaling pathway, suggesting potential applications in treating inflammation-related diseases (Etoh et al., 2013).

Antiproliferative Effects : Studies on the antiproliferative effects of Erythrina extracts, which contain erythramine, indicate potential applications in cancer treatment (Meiyanto, Sismindari, & Triastuti, 2004).

Metabolism by Cytochrome P450 Enzymes : Investigations into the in vitro metabolism of erythraline by cytochrome P450 enzymes shed light on the biotransformation processes of related compounds like erythramine (Marques et al., 2015).

Antioxidant and Enzyme Inhibition Activities : Centaurium erythraea, associated with erythramine, has been studied for its antioxidant activity and ability to inhibit enzymes like acetylcholinesterase, contributing to our understanding of its potential therapeutic uses (Valentão et al., 2001).

In Vitro Metabolism Studies : Erythraline's metabolism has been studied in vitro, providing important insights into the metabolic pathways of erythramine and related compounds (Guaratini et al., 2014).

Treatment of Type 2 Diabetes : Research on Centaurium erythraea's effectiveness in treating type 2 diabetes underscores the potential medical applications of compounds like erythramine (Hamza et al., 2011).

Bioactivities and Molecular Docking Studies : Molecular docking studies on C. erythraea extracts, including erythramine, provide valuable insights into the molecular mechanisms underlying its bioactivities, particularly in treating gastrointestinal disorders and hypercholesterolemia (Guedes et al., 2019).

properties

CAS RN |

13268-79-6 |

|---|---|

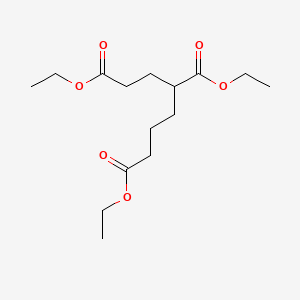

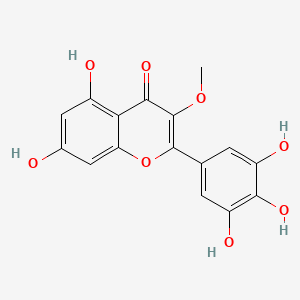

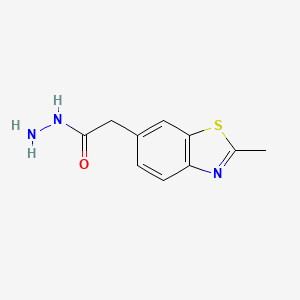

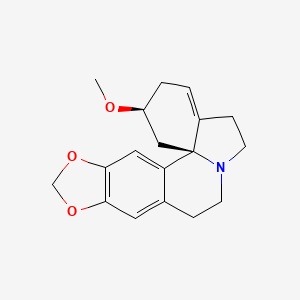

Molecular Formula |

C18H21NO3 |

Molecular Weight |

299.37 |

InChI |

InChI=1S/C18H21NO3/c1-20-14-3-2-13-5-7-19-6-4-12-8-16-17(22-11-21-16)9-15(12)18(13,19)10-14/h2,8-9,14H,3-7,10-11H2,1H3/t14-,18-/m0/s1 |

InChI Key |

UGJWEDNGBKKYSX-KSSFIOAISA-N |

SMILES |

COC1CC=C2CCN3C2(C1)C4=CC5=C(C=C4CC3)OCO5 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.